Alaninamide water
CAS No.: 875783-56-5
Cat. No.: VC16908725
Molecular Formula: C3H10N2O2
Molecular Weight: 106.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875783-56-5 |
|---|---|
| Molecular Formula | C3H10N2O2 |
| Molecular Weight | 106.12 g/mol |
| IUPAC Name | (2S)-2-aminopropanamide;hydrate |
| Standard InChI | InChI=1S/C3H8N2O.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H2/t2-;/m0./s1 |
| Standard InChI Key | UZHBCSJJGLQZKL-DKWTVANSSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)N.O |
| Canonical SMILES | CC(C(=O)N)N.O |
Introduction
Chemical Identity and Structural Characteristics of Alaninamide
Alaninamide, systematically named 2-aminopropanamide, is a small organic molecule derived from alanine. Its structure consists of a central carbon atom bonded to an amine group (), a methyl group (), and an amide group (). The replacement of alanine’s carboxyl group with an amide alters its polarity and hydrogen-bonding capacity, making it highly soluble in aqueous environments.
Table 1: Chemical Properties of Alaninamide
| Property | Value |
|---|---|
| CAS Number | 875783-56-5 |
| Molecular Formula | |
| Molecular Weight | 106.12 g/mol |
| Hydrogen Bond Donors | 2 (, ) |
| Hydrogen Bond Acceptors | 2 () |
The amide group’s planar structure facilitates strong hydrogen bonding with water, while the methyl group introduces steric effects that influence solvation patterns.
Hydrogen Bonding Dynamics in Alaninamide-Water Complexes
Single-Water vs. Multi-Water Interactions
In alaninamide-water complexes, a single water molecule forms two hydrogen bonds with the amide group, creating a six-membered cyclic structure. When two water molecules participate, three hydrogen bonds stabilize an eight-membered ring, enhancing thermodynamic stability. These configurations were validated using ultrafast 2D infrared (IR) spectroscopy and molecular dynamics (MD) simulations .
Time-Resolved Hydrogen Bond Fluctuations
MD simulations reveal that hydrogen bonds between water and the amide carbonyl oxygen exhibit rapid fluctuations, with a correlation decay time of 1.3 ps . This timescale corresponds to the reorganization of water molecules around the amide group, as shown in Fig. 1. The transient nature of these bonds underscores the dynamic equilibrium between bonded and non-bonded states, critical for understanding vibrational energy relaxation in peptides .
Thermodynamics of Water Adsorption on Alaninamide
Enthalpy and Entropy of Adsorption
Water adsorption onto alaninamide is exothermic () and entropy-driven (), reflecting the trade-off between ordered hydrogen-bond formation and increased solvent disorder. Globular peptide conformations exhibit higher water adsorption capacities than helical structures due to their ability to form extensive hydrogen-bond networks.
Conformational Dependence
Helical peptides restrict water access to the amide backbone, reducing adsorption efficiency. In contrast, globular conformations expose multiple hydrogen-bonding sites, enabling cooperative interactions that lower the free energy of adsorption.
Computational Modeling of Alaninamide-Water Interactions
Force Field and Water Model Comparisons
MD simulations using TIP3P and SPC/E water models demonstrate that hydrogen bond dynamics are sensitive to the choice of water model. TIP3P’s higher diffusion coefficient () accelerates hydrogen bond reorganization compared to SPC/E () . This difference directly impacts simulated vibrational spectra, emphasizing the need for model validation against experimental data.
Spectroscopic Validation
Ultrafast IR experiments on dialanine (Ala-Ala) reveal that amide I vibrational frequencies shift by due to water-induced electrostatic fluctuations . These shifts correlate with MD-predicted hydrogen bond lifetimes, confirming the interplay between solvent dynamics and peptide vibrational modes.
Biological and Chemical Implications
Solubility and Reactivity
Alaninamide’s solubility in water () is attributed to its dual hydrogen-bond donors and acceptors, which stabilize hydration shells. This property is exploited in synthetic chemistry for preparing amide derivatives with enhanced bioavailability.
Drug Design Considerations
Understanding water-peptide interactions aids in designing drugs that target hydrated protein surfaces. For example, inhibitors mimicking alaninamide’s hydration pattern could disrupt enzyme-substrate binding .
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